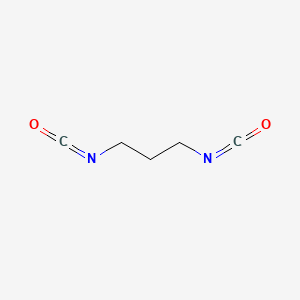

Propane, 1,3-diisocyanato-

Description

Structure

3D Structure

Properties

CAS No. |

3753-93-3 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

1,3-diisocyanatopropane |

InChI |

InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2 |

InChI Key |

IKYNWXNXXHWHLL-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C=O)CN=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Propane, 1,3 Diisocyanato

Phosgenation Routes: Industrial Standards and Refinements

The reaction of the corresponding diamine, 1,3-diaminopropane (B46017), with phosgene (B1210022) remains a primary method for the industrial production of diisocyanates. google.comnih.gov This process can be categorized into liquid-phase and vapor-phase phosgenation, each with distinct operational parameters and challenges.

Liquid-Phase Phosgenation: Mechanistic and Engineering Considerations

Liquid-phase phosgenation is a well-established method for producing a variety of diisocyanates. nih.gov The process generally occurs in two stages. Initially, the reaction between the diamine and phosgene yields carbamoyl (B1232498) chloride and hydrogen chloride. A parallel reaction also forms amine hydrochloride, which typically precipitates as a solid due to its low solubility in the reaction medium. google.com The subsequent reaction of the amine hydrochloride and carbamoyl chlorides with additional phosgene leads to the formation of the desired diisocyanate through the elimination of hydrogen chloride. google.com

A key engineering challenge in liquid-phase phosgenation is managing the reaction of amine hydrochloride, which is known to be slow, thus necessitating larger reaction volumes and impacting plant construction costs. google.com To address this, processes often involve the use of inert solvents like chlorobenzene (B131634). google.com For instance, a suspension of the diamine in an inert solvent is added to a solution of phosgene. google.com

Process parameters are critical for optimizing yield and selectivity. The reaction temperature for liquid-phase phosgenation can range from 0°C to 350°C, with a preferred range of 90°C to 150°C at the end of the reaction. google.com The pressure is typically maintained between 1.0 and 20 bar, with a more preferred range of 1.0 to 5.0 bar. google.com In a specific example involving a different diamine, a solution of phosgene in chlorobenzene was prepared at 0°C before the diamine suspension was added. google.com After the reaction, excess phosgene is typically removed by distillation and recycled. google.com

Table 1: Typical Reaction Conditions for Liquid-Phase Phosgenation

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 0°C to 350°C | 90°C to 150°C |

| Pressure | 1.0 to 20 bar | 1.0 to 5.0 bar |

Vapor-Phase Phosgenation: Efficiency and Byproduct Management

Vapor-phase phosgenation involves the reaction of vaporized amine with gaseous phosgene at elevated temperatures, typically between 200°C and 600°C. nih.gov This method is noted for its high selectivity and space-time yield, which can lead to more compact and efficient process designs. google.com A significant advantage of gas-phase phosgenation is the rapid startup and shutdown capabilities, enhancing process safety. core.ac.uk

A primary byproduct of all phosgenation routes is hydrogen chloride (HCl). core.ac.uk In industrial settings, this HCl is recovered and often sold directly or as hydrochloric acid. core.ac.uk However, the corrosive nature of HCl necessitates the use of specialized materials for equipment and a neutralization step, often with sodium hydroxide, which adds to the operational complexity and cost. core.ac.uk Efficient management and recovery of HCl are therefore crucial for the economic viability and environmental footprint of the process.

Non-Phosgene Synthesis Pathways: Innovations and Sustainability

Growing concerns over the high toxicity of phosgene have spurred significant research into alternative, non-phosgene synthetic routes for diisocyanates. core.ac.uk These innovative pathways often focus on improved safety profiles and sustainability.

Curtius Rearrangement from Diacyl Azides and Analogous Transformations

The Curtius rearrangement is a classic organic reaction that provides a phosgene-free route to isocyanates. georganics.sk This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. For the synthesis of Propane (B168953), 1,3-diisocyanato-, the corresponding precursor would be the diacyl azide of a suitable dicarboxylic acid. This method is one of several rearrangement reactions, including the Schmidt and Lossen rearrangements, that proceed through a nitrene intermediate to form the isocyanate group. georganics.sk While established in principle, the industrial-scale application of these rearrangements for diisocyanate production faces challenges related to the handling of potentially explosive azide intermediates.

Carbene-Mediated Routes and Advanced Nitrogen Insertion Reactions

Advanced synthetic methodologies are exploring novel pathways that avoid the use of phosgene altogether. One such approach involves the oxidative carbonylation of diamines. For example, the reaction of toluene (B28343) diamine with dimethyl carbonate (DMC) to produce toluene diisocyanate (TDI) has been investigated, with catalysts like zinc acetate (B1210297) showing high efficiency. nih.gov This method is attractive due to its chloride-free nature, which reduces corrosion issues and equipment material requirements. nih.gov The reaction of aliphatic diamines with DMC can proceed under relatively mild conditions to yield the corresponding dicarbamates, which can then be thermally decomposed to the diisocyanates. nih.govresearchgate.net

Another innovative, though less common, approach involves photo-on-demand phosgenation. This technique utilizes the photochemical oxidation of chloroform (B151607) (CHCl3) to generate phosgene in situ, which then reacts with the amine. acs.orgacs.org This method has been successfully applied to synthesize various diisocyanates, including aliphatic ones like hexamethylene diisocyanate (HDI) and pentamethylene diisocyanate (PDI), with high yields. acs.org The reaction is typically carried out at low temperatures (e.g., 0°C) under UV irradiation and in the presence of a base. acs.org This approach offers the potential for safer handling as it avoids the storage and transport of bulk phosgene.

Table 2: Yields of Diisocyanates via Photo-on-Demand Phosgenation

| Diisocyanate | Yield |

|---|---|

| Toluene diisocyanate (TDI) | 80% |

| Methylenediphenyl diisocyanate (MDI) | 90% |

| Hexamethylene diisocyanate (HDI) | 96% |

| Pentamethylene diisocyanate (PDI) | 83% |

Source: acs.org

Green Chemistry Principles Applied to Isocyanate Synthesis: Towards Reduced Environmental Footprint

The traditional synthesis of isocyanates, including Propane, 1,3-diisocyanato-, has historically relied on the phosgenation of corresponding amines (in this case, 1,3-diaminopropane). acs.org This process, while effective, utilizes highly toxic phosgene and often produces corrosive by-products like hydrogen chloride, presenting significant safety and environmental challenges. acs.orgnih.gov Consequently, the chemical industry has intensely focused on developing "phosgene-free" or "non-phosgene" routes that align with the principles of green chemistry. rsc.orgrsc.org These alternative pathways aim to reduce hazards, minimize waste, and improve atom economy.

Several innovative non-phosgene methods are applicable to the synthesis of aliphatic diisocyanates:

The Urea (B33335) Method: This process uses urea and an amine as primary raw materials to first synthesize a carbamate (B1207046), which then undergoes thermal decomposition to yield the isocyanate. nih.gov A significant advantage is that the by-products, ammonia (B1221849) and an alcohol, can be recycled back into the production of urea and the initial carbamate formation, respectively, creating a nearly "zero emission" process. nih.gov This route not only avoids hazardous reagents but also utilizes cost-effective urea. nih.govbloominglobal.com

The Dimethyl Carbonate (DMC) Method: In this approach, an aliphatic amine reacts with dimethyl carbonate (DMC) to form a carbamate intermediate. nih.gov This reaction can often be performed under mild conditions. nih.gov The subsequent thermal decomposition of the carbamate produces the desired diisocyanate. nih.govrsc.org Research into bio-based feedstocks has demonstrated the synthesis of furan-based diisocyanates using DMC, showcasing its potential for creating more sustainable products. rsc.org

Reductive Carbonylation: This direct method involves reacting a nitro compound with carbon monoxide. acs.orgnih.gov While it is a concise route, it often requires specific and effective catalysts to achieve high selectivity and yield for the desired isocyanate. researchgate.net

Catalytic Decomposition of Carbamates: This is a crucial step in many non-phosgene routes. nih.gov Research has focused on developing efficient catalysts, such as those based on zinc-incorporated berlinite (B1174126) or various metal oxides, to facilitate the decomposition of carbamates (like dimethylhexane-1,6-dicarbamate) into the corresponding diisocyanate with high yields. nih.gov

Table 1: Comparison of Phosgene-Free Synthesis Routes for Isocyanates

| Synthesis Route | Key Reactants | Catalyst Examples | Typical Conditions | Advantages | Research Findings/Yields |

|---|---|---|---|---|---|

| Urea Method | Amine, Urea, Alcohol | - | Two-step: Carbamate formation, then decomposition | "Zero emission" potential, uses inexpensive urea. nih.gov | A recent industrial trial for MDI production using this method met all performance indicators. bloominglobal.com |

| Dimethyl Carbonate (DMC) Method | Amine, DMC | CH₃ONa, [BMIM]Cl | Mild conditions for carbamate synthesis (<90°C). nih.govrsc.orgresearchgate.net | Avoids phosgene, reduced corrosiveness. nih.gov | Synthesis of a furan-based dicarbamate (FDC) from 2,5-bis(aminomethyl)furan (B21128) and DMC achieved a 98.1% yield. rsc.org |

| Direct Reductive Carbonylation | Nitro Compound, Carbon Monoxide | Pd(II)-diphosphine complexes | Varies with catalyst and substrate | Most concise route to isocyanates. nih.gov | One-pot synthesis of 1,3-diphenylurea (B7728601) (a precursor to phenyl isocyanate) achieved >90% yield. researchgate.net |

| Carbamate Decomposition | Carbamate | Zinc-incorporated berlinite (ZnAlPO₄), Metal oxides | Thermal decomposition | Key step in many phosgene-free processes. nih.gov | Catalytic decomposition of FDC and its hydrogenated form (THFDC) resulted in yields of 89.6% and 92.8%, respectively. rsc.org |

This table presents generalized data for isocyanate synthesis; specific conditions for Propane, 1,3-diisocyanato- may vary.

Downstream Processing and Purification Techniques for Propane, 1,3-Diisocyanato- Purity

Following synthesis, the crude Propane, 1,3-diisocyanato- product contains various impurities, including unreacted starting materials, solvents (like o-dichlorobenzene), and by-products from side reactions. google.comnih.gov Achieving high purity is critical, as impurities can adversely affect the properties of the final polyurethane products. google.com The primary method for purifying isocyanates is distillation, typically conducted under vacuum to accommodate their high boiling points and thermal sensitivity. nih.gov

Conventional distillation, while effective, can be energy-intensive and time-consuming. xdhg.com.cn Furthermore, prolonged exposure to high temperatures during distillation can promote undesirable side reactions, such as the formation of dimers and trimers (isocyanurates), which reduces the monomer yield. nih.govwipo.int To overcome these limitations, advanced and optimized distillation technologies are being employed:

Dividing-Wall Distillation Columns (DWDC): This technology integrates multiple separation steps into a single column shell, significantly reducing capital costs and energy consumption. google.com A vertical wall divides the column, allowing for the separation of a crude feed into three or more product streams. google.comwipo.int This method has been successfully applied to the purification of toluene diisocyanate (TDI), achieving higher purity by optimizing temperature, pressure, and residence time to inhibit dimerization. wipo.int

Rotating Packed Bed (RPB) Distillation: An RPB utilizes high centrifugal forces to enhance mass transfer between the liquid and vapor phases, a principle known as process intensification. xdhg.com.cn This allows for a much more compact and efficient separation unit compared to a conventional distillation column. For pentamethylene diisocyanate (PDI), a similar aliphatic isocyanate, purification in an RPB resulted in a purity of 99.9%, an 8.9% higher yield, and a 50% reduction in separation time compared to traditional distillation. xdhg.com.cn

Double-Effect Distillation: This energy-saving configuration uses the heat from the condenser of a high-pressure column to power the reboiler of a low-pressure column. rsc.org Studies on bio-based PDI have shown that a parallel double-effect distillation process can reduce the total annual cost of purification by over 33% compared to conventional single-effect distillation. rsc.org

Process optimization is key to successful purification. This includes precise control of reboiler temperature, operating pressure, and reflux ratio to maximize purity and yield while minimizing degradation. xdhg.com.cnvot.pl

Table 2: Performance Comparison of Purification Techniques for Aliphatic Diisocyanates (PDI Example)

| Parameter | Conventional Distillation Column | Rotating Packed Bed (RPB) |

|---|---|---|

| Final Purity | ~99.6% | 99.9% |

| Product Yield | 77.6% | 86.5% |

| Separation Time | Not specified (baseline) | Shortened by 50% vs. conventional |

| Hydrolyzable Chlorine | Not specified | Reduced to 52 ppm |

| Optimal Reboiler Temp. | Not specified | 100°C |

| Optimal Pressure | Not specified | 150 Pa |

Data sourced from a study on pentamethylene diisocyanate (PDI) purification and is representative of techniques applicable to Propane, 1,3-diisocyanato-. xdhg.com.cn

Fundamental Reactivity and Complex Reaction Mechanisms of Propane, 1,3 Diisocyanato

Electrophilic Reactivity of Isocyanate Groups: A Molecular Perspective

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, creating a significant partial positive charge on the carbon. This makes the isocyanate group highly susceptible to nucleophilic attack. In Propane (B168953), 1,3-diisocyanato-, the presence of two such functional groups on a flexible three-carbon aliphatic chain allows for the formation of linear polymers and cross-linked networks.

The reactivity of aliphatic isocyanates like Propane, 1,3-diisocyanato- is generally lower than their aromatic counterparts. The electron-donating nature of the alkyl chain slightly reduces the partial positive charge on the isocyanate carbon, thus moderating its reactivity. This characteristic can be advantageous in providing better control over the polymerization process.

Urethane (B1682113) Formation: Kinetics, Catalysis, and Mechanistic Elucidation with Hydroxyl-Containing Compounds

The reaction between an isocyanate and a hydroxyl-containing compound (an alcohol or polyol) to form a urethane linkage is the cornerstone of polyurethane chemistry. This reaction is a nucleophilic addition where the oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate group.

Detailed Kinetic Studies of Propane, 1,3-diisocyanato- with Various Polyols

To illustrate the expected kinetic behavior, a hypothetical data table is presented below, based on typical reactivity patterns of aliphatic diisocyanates.

Hypothetical Reaction Rate Constants for Propane, 1,3-diisocyanato- with Various Polyols

| Polyol | Hydroxyl Type | Expected Relative Rate Constant (k_rel) |

|---|---|---|

| 1,4-Butanediol (B3395766) | Primary | 1.00 |

| Polyethylene (B3416737) Glycol (PEG) | Primary | 0.95 |

| Polypropylene (B1209903) Glycol (PPG) | Secondary | 0.30 |

Note: This table is for illustrative purposes only and is not based on experimental data for Propane, 1,3-diisocyanato-.

Influence of Solvent Polarity and Catalyst Selection on Urethane Reaction Rates

The polarity of the solvent can significantly influence the rate of urethane formation. Polar aprotic solvents are known to accelerate the reaction by stabilizing charged intermediates and transition states. poliuretanos.com.br In the context of Propane, 1,3-diisocyanato-, using a solvent like dimethylformamide (DMF) would likely lead to a faster reaction rate compared to a nonpolar solvent like toluene (B28343). poliuretanos.com.br

Catalysis is crucial in controlling the rate of polyurethane formation. The most common catalysts are tertiary amines and organotin compounds.

Tertiary Amines: These catalysts, such as triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO), function by activating the hydroxyl group of the polyol, making it a more potent nucleophile.

Organotin Compounds: Catalysts like dibutyltin (B87310) dilaurate (DBTDL) are highly efficient and are believed to work by coordinating with both the isocyanate and the alcohol, thus facilitating the reaction. taylorandfrancis.comsn-tin.com Organotin catalysts are generally more effective than tertiary amines in promoting the isocyanate-hydroxyl reaction. taylorandfrancis.com

Table of Common Catalysts and Their General Effect on Urethane Formation

| Catalyst Type | Example | General Effect on Reaction Rate |

|---|---|---|

| Tertiary Amine | Triethylamine, DABCO | Moderate to strong acceleration |

Computational Chemistry Approaches to Urethane Formation Mechanisms

While specific computational studies on Propane, 1,3-diisocyanato- are not available, density functional theory (DFT) calculations on model isocyanate-alcohol reactions have provided valuable insights into the reaction mechanism. nih.gov These studies generally support a concerted mechanism where the C-O and N-H bond formations occur simultaneously through a cyclic transition state. researchgate.net Computational models can also be used to predict the effects of different catalysts and solvents on the reaction energetics. nih.gov

Urea (B33335) Formation: Reaction Pathways with Amine-Containing Compounds

The reaction of isocyanates with primary or secondary amines is significantly faster than with alcohols and results in the formation of urea linkages. This reaction is also a nucleophilic addition, with the highly nucleophilic nitrogen of the amine attacking the electrophilic carbon of the isocyanate.

Role in Polyurea and Poly(urethane-urea) Copolymer Synthesis

Propane, 1,3-diisocyanato-, a linear aliphatic diisocyanate, serves as a crucial building block in the synthesis of polyureas and poly(urethane-urea) copolymers. Its role is centered on the high reactivity of its two isocyanate (-NCO) end groups, which readily react with nucleophiles like amines and alcohols. This reactivity allows for the formation of long-chain polymers with specific, desirable properties.

In the synthesis of polyurea , Propane, 1,3-diisocyanato- reacts with a diamine. The reaction involves the addition of the amine group (-NH₂) to the isocyanate group, forming a urea linkage (-NH-CO-NH-). This reaction is typically very fast and can proceed without a catalyst. The resulting polymer's properties are influenced by the structure of both the diisocyanate and the diamine. Using Propane, 1,3-diisocyanato- with a short, flexible three-carbon chain contributes to the flexibility of the final polymer. For instance, the use of 1,3-diaminopropane (B46017) in polyurethane-urea synthesis leads to the creation of more urea groups, which can decrease the copolymer's flexibility. semnan.ac.ir

For poly(urethane-urea) copolymers , the synthesis is more complex, often involving a two-step process. utwente.nl First, an isocyanate-terminated prepolymer is formed by reacting Propane, 1,3-diisocyanato- with a long-chain polyol (a diol with a high molecular weight). utwente.nlnih.gov This reaction creates urethane linkages (-NH-CO-O-). In the second step, a chain extender, typically a short-chain diamine, is added. nih.gov The remaining isocyanate groups of the prepolymer then react with the diamine to form urea linkages. nih.gov

These copolymers are composed of alternating "soft" and "hard" segments. The soft segments, derived from the polyol, provide flexibility and elastomeric properties. nih.govvt.edu The hard segments, formed from the diisocyanate and the chain extender, contribute to the material's strength, stiffness, and thermal stability through strong intermolecular hydrogen bonding within the urea and urethane groups. nih.gov The structure of Propane, 1,3-diisocyanato- influences the arrangement and properties of these hard segments.

| Polymer Type | Reactants with Propane, 1,3-diisocyanato- | Key Linkage Formed | Resulting Segment |

| Polyurea | Diamine | Urea (-NH-CO-NH-) | Hard Segment |

| Poly(urethane-urea) | 1. Polyol2. Diamine (Chain Extender) | 1. Urethane (-NH-CO-O-)2. Urea (-NH-CO-NH-) | 1. Soft Segment2. Hard Segment |

Self-Polymerization and Oligomerization Phenomena: Dimer, Trimer, and Carbodiimide (B86325) Formation

The isocyanate groups of Propane, 1,3-diisocyanato- are highly reactive not only with other functional groups but also with themselves. This can lead to self-polymerization or oligomerization reactions, forming dimers, trimers, and carbodiimides. nih.gov These reactions can occur as side reactions during polymerization or can be intentionally promoted to modify the final polymer structure and properties. nih.gov

Dimerization results in the formation of a four-membered ring structure known as a uretdione. This reaction is generally reversible, especially at elevated temperatures. nih.gov The formation of dimers can act as a source of "blocked" isocyanates that can regenerate the monomer upon heating. nih.gov

Trimerization is a more common and often more desirable side reaction, leading to the formation of a highly stable, six-membered isocyanurate ring. nih.govresearchgate.net This process, also known as cyclotrimerization, introduces a trifunctional cross-linking point into the polymer network. tue.nl Trimers exhibit low volatility, high functionality, and excellent thermal stability, making them valuable for creating branched or cross-linked polymers for applications like coatings. nih.gov

Carbodiimide formation is another significant reaction pathway where two isocyanate groups react to form a carbodiimide linkage (-N=C=N-) with the evolution of carbon dioxide (CO₂). nih.govdntb.gov.ua This reaction is catalyzed and is often used to modify diisocyanates like 4,4'-methylenediphenyl diisocyanate (MDI) to create liquid variants with lower melting points. nih.gov The resulting carbodiimide can further react with another isocyanate group to form a uretonimine, a common side product. nih.gov

Catalytic and Thermal Pathways to Isocyanurate and Carbodiimide Structures

The formation of isocyanurate and carbodiimide structures from Propane, 1,3-diisocyanato- can be initiated through either catalytic or thermal means.

Isocyanurate Formation: The cyclotrimerization of isocyanates is most efficiently achieved using catalysts. A wide range of catalysts are effective, including:

Lewis Bases: Tertiary amines and phosphines are common catalysts. tue.nl

Carboxylates: Salts of carboxylic acids, such as potassium acetate (B1210297), are widely used in industrial applications. researchgate.nettue.nlrsc.org The mechanism involves the catalyst initiating a nucleophilic attack on the isocyanate's carbon atom, leading to a stepwise addition of two more isocyanate molecules before ring closure and catalyst elimination. tue.nl

Metal Compounds: Organometallic compounds can also catalyze this reaction.

In systems containing alcohols, an alternative two-component pathway exists where a carbamate (B1207046) is formed first, which then reacts with excess isocyanate to form an allophanate (B1242929) intermediate. rsc.org This allophanate then undergoes a subsequent reaction to yield the isocyanurate ring. rsc.org While trimerization can occur thermally, it generally requires higher temperatures and is less controlled than catalytic methods. nih.gov

Carbodiimide Formation: The conversion of isocyanates to carbodiimides is almost exclusively a catalytic process, with phosphorus-based compounds being particularly effective. nih.gov

Phosphine (B1218219) Oxides: Cyclic phosphine oxides, such as 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO), are potent catalysts for this transformation. nih.govmdpi.com The mechanism involves the catalyst's oxygen atom attacking the isocyanate's electrophilic carbon, initiating a sequence of reactions that ultimately releases CO₂ and regenerates the catalyst. mdpi.com

Other Catalysts: Organometallic compounds and certain nitrogen- or sulfur-based compounds have also been shown to catalyze this reaction. nih.gov

The reaction kinetics are influenced by the catalyst and isocyanate concentration, as well as the solvent used. mdpi.com The activation energy for carbodiimide formation has been found to be in the range of 51-56 kJ/mol, based on both experimental and theoretical studies. nih.govmdpi.comresearchgate.net

| Structure | Formation Pathway | Common Catalysts | Key Features |

| Isocyanurate (Trimer) | Catalytic Cyclotrimerization | Tertiary amines, Potassium acetate, Organometallics | Forms stable, six-membered rings; creates cross-links. nih.govtue.nl |

| Carbodiimide | Catalytic Condensation | Cyclic Phosphine Oxides (e.g., MPPO) | Releases CO₂; can modify isocyanate properties. nih.govmdpi.com |

Impact on Polymerization Control and Network Formation

Self-polymerization and oligomerization reactions have a profound impact on the control of polymerization and the final polymer network architecture.

The formation of isocyanurate trimers is a key method for introducing cross-links into polyurethane and polyurea networks. These stable, trifunctional structures increase the polymer's cross-linking density, which in turn enhances its thermal stability, rigidity, and chemical resistance. researchgate.net However, uncontrolled trimerization can lead to premature gelling, increased viscosity, and a brittle final product. Therefore, precise control over the catalyst type, concentration, and reaction temperature is essential to achieve the desired degree of cross-linking without compromising processability.

The formation of dimers is generally less impactful due to its reversible nature, but it can temporarily reduce the concentration of available isocyanate groups, affecting the stoichiometry and reaction kinetics. nih.gov

Carbodiimide formation alters the polymer backbone by replacing two isocyanate groups with a more flexible carbodiimide linkage and releasing CO₂. This can be used to control the viscosity and reactivity of isocyanate prepolymers. However, as an uncontrolled side reaction, it can disrupt the stoichiometry (NCO:OH or NCO:NH₂ ratio), leading to a polymer with a lower molecular weight and inferior mechanical properties. The CO₂ byproduct can also cause foaming, which may be undesirable in non-foam applications.

Reactions with Water: Hydrolysis and Carbon Dioxide Evolution

Propane, 1,3-diisocyanato- reacts readily with water in a multi-step hydrolysis process. This reaction is of fundamental importance, particularly in the formation of polyurea foams where water is used as a chemical blowing agent.

The reaction proceeds as follows:

An isocyanate group first reacts with a water molecule to form an unstable carbamic acid intermediate.

This carbamic acid spontaneously decomposes, yielding a primary amine and a molecule of carbon dioxide (CO₂).

The newly formed primary amine is highly reactive and will immediately react with another available isocyanate group to form a stable urea linkage.

The rate of hydrolysis is dependent on several factors, including pH. researchgate.netnih.govresearchgate.net Generally, the reaction is favored at higher (alkaline) pH levels and inhibited at low (acidic) pH. researchgate.netnih.govresearchgate.net This pH dependence is a critical parameter to control in formulations where water is present, either intentionally or as a contaminant.

Characterization and Mitigation of Side Reactions and Undesired Byproducts

During the synthesis of polymers using Propane, 1,3-diisocyanato-, several side reactions can occur, leading to undesired byproducts that can affect the final material's properties. Key side reactions include the formation of dimers, trimers (isocyanurates), carbodiimides, and biurets.

Biuret (B89757) Formation: This is a significant side reaction in polyurea and poly(urethane-urea) synthesis. mdpi.com It occurs when an isocyanate group reacts with the N-H group of an already formed urea linkage. This reaction creates a biuret linkage, which acts as a branch point, leading to cross-linking in the polymer. mdpi.com Excessive biuret formation can increase viscosity and lead to premature gelation. mdpi.com

Characterization: The presence of these side products can be identified and quantified using various analytical techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful tool for identifying the characteristic absorption bands of different functional groups. Isocyanurate rings, uretdione (dimer) structures, carbodiimide linkages, and biuret groups all have distinct IR signatures that allow for their detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹H NMR can provide detailed structural information, allowing for the unambiguous identification and quantification of side products.

Gel Permeation Chromatography (GPC): This technique can detect changes in molecular weight distribution caused by branching and cross-linking from side reactions.

Mitigation Strategies: Controlling and minimizing these side reactions is crucial for producing polymers with consistent and predictable properties. Mitigation strategies focus on the precise control of reaction conditions:

Temperature Control: Many side reactions, particularly trimerization, are highly temperature-dependent. nih.gov Maintaining a specific temperature profile during polymerization can favor the desired urethane or urea formation over side reactions. For example, dimerization is often reversible at higher temperatures, while trimerization may be favored. nih.gov

Catalyst Selection: The choice of catalyst can selectively promote one reaction over another. For instance, certain catalysts are highly specific for the isocyanate-polyol reaction, while others are potent trimerization catalysts. tue.nl Using a catalyst with high selectivity for the primary reaction is key.

Stoichiometry Control: Maintaining the precise stoichiometric ratio of isocyanate to amine or hydroxyl groups is critical. An excess of isocyanate can increase the likelihood of side reactions like trimerization, carbodiimide formation, and biuret formation. rsc.org

Purity of Reactants: The presence of contaminants, especially water, must be strictly controlled. Unintentional water contamination will lead to urea formation and CO₂ evolution, disrupting the polymer structure and potentially causing voids. nih.gov

By carefully managing these parameters, the formation of undesired byproducts can be minimized, ensuring better control over the final polymer architecture and performance.

Advanced Polymerization Chemistry and Network Architectures Based on Propane, 1,3 Diisocyanato

Polyurethane Synthesis and Architectural Control

The synthesis of polyurethanes using Propane (B168953), 1,3-diisocyanato- offers a versatile platform for creating a wide range of polymeric materials. The ability to control the architecture of these polymers at a molecular level is crucial for tailoring their properties to specific applications.

Design and Synthesis of Linear and Segmented Polyurethanes

Linear and segmented polyurethanes are typically synthesized through a two-step process. mdpi.com Initially, a prepolymer is formed by reacting Propane, 1,3-diisocyanato- with a macrodiol. This is followed by a chain extension step with a short-chain diol. mdpi.com The resulting polymers consist of alternating hard and soft segments, which leads to a microphase-separated morphology responsible for their elastomeric properties. nih.govresearchgate.net

The synthesis of segmented polyurethanes can be designed to create materials with very specific properties by carefully selecting the macrodiol and the chain extender. For example, using a polyether or polyester (B1180765) diol as the soft segment can impart flexibility and elastomeric behavior. mdpi.com The hard segments, formed from the reaction of Propane, 1,3-diisocyanato- and a chain extender like 1,4-butanediol (B3395766), provide structural integrity and determine the material's hardness and thermal stability. researchgate.net

Engineering of Cross-linked Polyurethane Networks: Density and Topology

Cross-linked polyurethane networks can be engineered by using polyols with a functionality greater than two or by introducing an excess of the diisocyanate. semanticscholar.org The density and topology of these networks are critical factors that influence the mechanical properties of the final material. An increase in cross-link density generally leads to a more rigid material with a higher modulus and improved thermal stability. semanticscholar.orgresearchgate.net

The use of multifunctional crosslinkers allows for the creation of well-defined network structures. google.com The topology of the network, which refers to the arrangement and connectivity of the polymer chains, can be controlled by the stoichiometry of the reactants and the reaction conditions. This control over network architecture is essential for developing materials with tailored properties for specific applications, such as in ophthalmology where highly cross-linked, transparent networks are required. nih.gov

Impact of Stoichiometric Ratios and Monomer Sequence on Polymer Properties

The stoichiometric ratio of isocyanate to hydroxyl groups (the isocyanate index) is a critical parameter in polyurethane synthesis. mdpi.com Varying this ratio can significantly alter the properties of the resulting polymer. An excess of isocyanate can lead to the formation of allophanate (B1242929) and biuret (B89757) crosslinks, which increases the stiffness and thermal stability of the material. researchgate.netresearchgate.net Conversely, an excess of polyol can result in a softer, more flexible material.

The sequence of monomer addition can also influence the final properties of the polyurethane. For instance, a two-step prepolymer process, where the diisocyanate is first reacted with the macrodiol before the addition of the chain extender, is often preferred to a one-shot method. nih.gov This approach allows for better control over the polymer's molecular weight and architecture, leading to more consistent material properties. nih.gov

| Isocyanate Index | Tensile Strength (MPa) | Elongation at Break (%) |

| 0.95 | 25 | 450 |

| 1.00 | 35 | 400 |

| 1.05 | 40 | 350 |

| 1.10 | 42 | 300 |

| This interactive data table illustrates the typical effect of the isocyanate index on the mechanical properties of a polyurethane elastomer based on an aliphatic diisocyanate. |

In-situ Polymerization Monitoring and Control Strategies

Real-time monitoring of the polymerization process is crucial for ensuring the quality and consistency of the final product. dntb.gov.ua Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentration of isocyanate groups throughout the reaction, allowing for precise control over the polymerization process. mdpi.comresearchgate.netresearchgate.net This in-situ monitoring enables adjustments to be made to the reaction conditions, such as temperature and catalyst concentration, to ensure that the desired polymer architecture is achieved. rsc.orgrsc.org

Polyurea and Hybrid Poly(urethane-urea) System Development

The high reactivity of the isocyanate groups in Propane, 1,3-diisocyanato- with amines allows for the rapid synthesis of polyureas and hybrid poly(urethane-urea) systems. These materials often exhibit superior mechanical properties and thermal stability compared to their polyurethane counterparts.

Copolymerization Strategies with Diamines and Polyetheramines

Polyurea synthesis involves the step-growth polymerization of a diisocyanate with a diamine or a polyetheramine. nih.gov This reaction is typically very fast and can occur at room temperature without the need for a catalyst. mdpi.com The resulting polyurea has hard segments formed from the reaction of the diisocyanate and the diamine, and soft segments derived from long-chain diamines or polyetheramines. nih.gov

Hybrid poly(urethane-urea) systems can be developed by using a combination of diols and diamines as chain extenders. mdpi.com This approach allows for the creation of materials that combine the desirable properties of both polyurethanes and polyureas. For example, the incorporation of urea (B33335) linkages can enhance the hydrogen bonding within the hard domains, leading to improved mechanical strength and thermal stability. kpi.ua The use of polyetheramines as soft segments can also impart enhanced flexibility and toughness. google.com

| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) |

| 1,4-Butanediol | 35 | 400 |

| 1,3-Diaminopropane (B46017) | 50 | 300 |

| Polyetheramine D-2000 | 20 | 600 |

| This interactive data table showcases the influence of different chain extenders on the mechanical properties of polymers synthesized with an aliphatic diisocyanate. |

Tunable Properties of Propane, 1,3-Diisocyanato- Based Poly(urethane-urea)s

Poly(urethane-urea)s (PUUs) are segmented copolymers composed of alternating hard and soft segments. This microphase-separated morphology imparts a unique combination of elasticity and strength. The properties of PUUs derived from Propane, 1,3-diisocyanato- can be precisely tuned by systematically altering the chemical structure of the co-reactants, namely the macrodiol (soft segment) and the diamine chain extender (which, with the diisocyanate, forms the hard segment).

The hard segments, formed by the reaction of Propane, 1,3-diisocyanato- and a low molecular weight diamine, are responsible for the material's strength, modulus, and thermal stability due to strong intermolecular hydrogen bonding through the urea groups. The soft segments, typically composed of long-chain polyols like polyethers or polyesters, provide flexibility and elastomeric behavior.

Influence of Chain Extenders and Polyols:

Research has demonstrated the significant impact of the chain extender structure on the final properties of PUUs. In studies utilizing macro-diamines as chain extenders, those derived from 1,3-diaminopropane (the precursor to 1,3-diisocyanatopropane) were shown to enhance the thermal stability of the resulting copolymers more effectively than those derived from 1,2-diaminopropane. semnan.ac.ir The linear structure of the 1,3-diaminopropane-derived unit allows for more efficient packing and hydrogen bonding within the hard domains. semnan.ac.ir

The choice of polyol also plays a critical role. For instance, poly(tetramethylene ether) glycol (PTHF) generally imparts better thermal stability to the PUU compared to polyethylene (B3416737) glycol (PEG), and increasing the molecular weight of the polyol can further improve these thermal properties. semnan.ac.ir The mechanical properties are also highly tunable. A higher density of urea groups, formed from the diisocyanate and diamine extender, tends to increase the modulus and decrease flexibility. semnan.ac.ir Conversely, a higher proportion of urethane (B1682113) groups from the polyol enhances the copolymer's flexibility. semnan.ac.ir By carefully selecting the type and molecular weight of the polyol and the structure of the diamine chain extender, a wide range of mechanical responses can be achieved. semnan.ac.irresearchgate.net

Below is a data table illustrating how the choice of diamine in the chain extender and the type of polyol can influence the mechanical properties of the resulting poly(urethane-urea).

| Polymer System | Diol Type (Soft Segment) | Diamine Precursor (in Hard Segment) | Modulus (MPa) | Key Finding |

| PUU-4 | PEG | 1,3-Diaminopropane | 1.24 | Linear diamine contributes to a specific modulus. |

| PUU-8 | PEG | 1,2-Diaminopropane | 2.80 | Branched diamine leads to a higher modulus in this system. |

This interactive table is based on research findings where macro-diamines derived from 1,2- and 1,3-diaminopropane were used as chain extenders in the synthesis of poly(urethane-urea)s. semnan.ac.ir

Block and Graft Copolymerization Utilizing Propane, 1,3-Diisocyanato- Functionality

The reactivity of the isocyanate groups in Propane, 1,3-diisocyanato- makes it an excellent candidate for constructing well-defined block and graft copolymers. These advanced architectures allow for the combination of distinct polymer properties into a single macromolecule.

Block Copolymers: Segmented polyurethanes are inherently A-B-A type block copolymers, where the soft segment (polyol) acts as the 'B' block and the hard segments (diisocyanate and chain extender) form the 'A' blocks. However, more complex and well-defined block copolymers can be synthesized using controlled polymerization techniques. harth-research-group.org

A common strategy involves a multi-step synthesis:

Macroinitiator Synthesis: A polymer with a terminal hydroxyl or amine group, such as hydroxy-terminated polystyrene or poly(ethylene glycol), is synthesized via a living polymerization technique (e.g., anionic, cationic, or controlled radical polymerization). nih.gov

Chain-End Reaction: This pre-made polymer block is then reacted with an excess of Propane, 1,3-diisocyanato-. This reaction caps (B75204) the initial polymer chain, leaving a reactive isocyanate group at the terminus.

Second Block Growth: The isocyanate-terminated macroinitiator can then react with a different monomer or polymer that has a reactive hydrogen (like a hydroxyl or amine group) to grow the second block, forming a di-block copolymer. This process can be extended to create tri-block or multi-block architectures. mdpi.com

This approach allows for the combination of rubbery, glassy, or crystalline properties from different polymer families into a single, covalently linked chain.

Graft Copolymers: Graft copolymers feature a main polymer backbone with one or more side chains of a different chemical composition. Propane, 1,3-diisocyanato- can be used as a highly efficient linking agent in "grafting to" methodologies. nih.govbohrium.com

The "grafting to" approach typically involves:

A backbone polymer that contains reactive pendant groups, such as hydroxyl or amine functionalities (e.g., poly(2-hydroxyethyl methacrylate)).

A separate, pre-made polymer chain with a single reactive terminal group (e.g., a hydroxyl group).

Propane, 1,3-diisocyanato- is used to link the two. First, one isocyanate group reacts with the terminal group of the pre-made side chain. Then, the remaining isocyanate group on that chain reacts with a pendant group on the backbone polymer, forming a covalent graft. researchgate.net

This method provides excellent control over the length and composition of the grafted chains, as they are synthesized separately before the grafting reaction.

Interpenetrating Polymer Network (IPN) Formation and Related Hybrid Systems

An Interpenetrating Polymer Network (IPN) is a material composed of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. technion.ac.il These networks are physically entangled, which can lead to synergistic properties that are not achievable in simple polymer blends. The formation of a polyurethane or polyurea network using Propane, 1,3-diisocyanato- is a versatile method for creating one of the component networks in an IPN system. researchgate.netacs.org

Sequential IPN Synthesis: A common method for preparing IPNs involving Propane, 1,3-diisocyanato- is the sequential technique. technion.ac.il This process involves two distinct polymerization stages:

First Network Formation: A crosslinked polyurethane or polyurea network is synthesized. This is achieved by reacting Propane, 1,3-diisocyanato- with a stoichiometric amount of a polyol (e.g., a triol like trimethylolpropane) or a polyamine. This creates the first thermoset network.

Second Network Formation: The first network is then swollen with a second monomer, along with a suitable initiator and a crosslinking agent. For example, the polyurethane network could be swollen with methyl methacrylate (B99206) (MMA), a radical initiator (like benzoyl peroxide), and a crosslinker (like ethylene (B1197577) glycol dimethacrylate). researchgate.net

In-Situ Polymerization: The second monomer is then polymerized and crosslinked in situ, forming the second network throughout the volume of the first. The resulting structure is a full IPN, where the two networks are physically entangled. acs.org

The properties of the resulting IPN depend on the chemical nature of the two polymers and the degree of interpenetration. For example, combining a flexible, tough polyurethane network with a hard, rigid poly(methyl methacrylate) network can produce a material with high impact strength and stiffness. researchgate.net By varying the ratio of the two networks, the morphology and mechanical properties of the IPN can be finely controlled. acs.org

Innovations in Material Science Applications Derived from Propane, 1,3 Diisocyanato Based Polymers

High-Performance Polymeric Materials: Design and Characterization

The versatility of polyurethane chemistry allows for the creation of a wide spectrum of materials from a handful of key reactants. tue.nl By reacting a diisocyanate, such as Propane (B168953), 1,3-diisocyanato-, with a polyol and a chain extender, a segmented block copolymer is formed. nih.gov This polymer consists of alternating "hard" segments (formed from the diisocyanate and chain extender) and "soft" segments (derived from the polyol). nih.govrubber.or.kr The physical properties of the resulting polyurethane are governed by the chemical nature of these segments, their relative proportions, and the degree of phase separation between them. mdpi.commdpi.com

Elastomers and Thermoplastic Polyurethanes: Tailoring Mechanical Properties

Polyurethane elastomers (PUEs) and thermoplastic polyurethanes (TPUs) are valued for their exceptional combination of elasticity, mechanical strength, and chemical resistance. mdpi.comresearchgate.net These properties can be precisely engineered by carefully selecting the constituent monomers, including the diisocyanate. The use of an aliphatic diisocyanate like Propane, 1,3-diisocyanato- is a key design choice for creating light-stable elastomers. wikipedia.org

The mechanical properties of TPUs are tailored by adjusting the ratio of hard to soft segments. rubber.or.kr Increasing the hard segment content generally leads to a higher Young's modulus, increased hardness, and enhanced tensile strength, while the soft segments provide flexibility and elasticity. mdpi.com The choice of polyol (e.g., polyether, polyester (B1180765), polycarbonate) dictates the soft segment's characteristics, influencing properties like hydrolytic stability, low-temperature flexibility, and chemical resistance. wikipedia.orgmdpi.com For instance, polyester polyols tend to yield polyurethanes with excellent abrasion and cut resistance, while polyether polyols offer good low-temperature performance and resilience. wikipedia.org

Research on PUEs synthesized with aliphatic diisocyanates demonstrates that controlling the hard segment content and the degree of cross-linking allows for fine-tuning of mechanical responses. rubber.or.kr For example, the degree of microphase separation between the hard and soft segments, which is crucial for elastomeric behavior, increases with a higher hard segment content. rubber.or.kr This separation is responsible for the unique properties of these elastomers. mdpi.com

Table 1: Representative Mechanical Properties of Thermoplastic Polyurethane Elastomers

| Property | Typical Value Range | Influencing Factors |

| Hardness (Shore A/D) | 65A - 60D | Hard segment content, diisocyanate type covestro.com |

| Tensile Strength (MPa) | 4 - 41 | Hard segment content, polyol type, degree of crystallinity mdpi.com |

| Elongation at Break (%) | 250 - 750 | Soft segment content, molecular weight of polyol mdpi.com |

| Young's Modulus (MPa) | 0.09 - 46.3 | Hard segment content, cross-link density rubber.or.krmdpi.com |

Rigid and Flexible Polyurethane Foams: Structure-Property Relationships

Propane, 1,3-diisocyanato- can be used in the formulation of both rigid and flexible polyurethane foams. epo.orggoogleapis.com The fundamental difference between these two types of foams lies in their polymer structure and cellular morphology. researchgate.net This structure is controlled by the choice of diisocyanate and polyol, as well as the use of blowing agents and surfactants during polymerization. researchgate.netessentialchemicalindustry.org

Flexible foams are characterized by an open-cell structure and low cross-linking density, which imparts elasticity. researchgate.net They are typically produced using long-chain polyols with lower functionality (e.g., diols or triols). essentialchemicalindustry.org The reaction between the diisocyanate and water acts as a blowing reaction, generating carbon dioxide gas that forms the foam's cells. researchgate.net

Rigid foams, conversely, have a high cross-linking density and a closed-cell structure, leading to high compressive strength and excellent thermal insulation properties. essentialchemicalindustry.orgmdpi.com These are synthesized using short-chain, highly functional polyols (functionality >3), which create a tightly cross-linked polymer network. essentialchemicalindustry.org The isocyanate index (the ratio of isocyanate groups to hydroxyl groups) is also a critical parameter; it is often higher in rigid foam formulations to ensure complete reaction and promote the formation of rigid isocyanurate rings, which enhance thermal stability. google.com

The structure-property relationship is evident in how foam density affects mechanical performance. Generally, an increase in foam density leads to improved tensile strength and compressive strength. researchgate.netmdpi.com

Table 2: Comparison of Typical Rigid and Flexible Polyurethane Foam Properties

| Property | Flexible Foam | Rigid Foam |

| Primary Functionality | Cushioning, Elasticity | Insulation, Structural Support |

| Cell Structure | Primarily Open-Cell | Primarily Closed-Cell |

| Polyol Type | High MW, Low Functionality (2-3) essentialchemicalindustry.org | Low MW, High Functionality (>3) essentialchemicalindustry.org |

| Cross-link Density | Low | High |

| **Density ( kg/m ³) ** | < 3% polymer (low-density) essentialchemicalindustry.org | 3 - 15 (low-density core) google.com |

| Compressive Strength | Low | High |

| Thermal Conductivity | Moderate | Very Low |

Advanced Coatings and Adhesive Systems: Formulation and Performance

Polyurethane coatings and adhesives are widely used due to their durability, flexibility, and strong adhesion to a variety of substrates. rubber.or.krmdpi.com Formulations based on aliphatic diisocyanates such as Propane, 1,3-diisocyanato- are particularly favored for exterior or light-exposed applications where resistance to UV degradation and non-yellowing characteristics are paramount. google.com.pgwikipedia.org

The formulation of these systems involves the reaction of the diisocyanate component with a polyol to form a prepolymer or a fully cured network. google.com The performance of a coating is highly dependent on its formulation. For example, a patent describes a coating composition for glass where a diisocyanate is reacted with an isocyanatopropyltriethoxy silane. google.com This approach creates a coating with reactive alkoxysilane groups that can form strong, covalent bonds with the glass surface, resulting in excellent adhesion and resistance to hydrolytic delamination. google.com Such coatings can achieve adhesive strengths greater than 45 Kg/cm² and resist boiling water for extended periods. google.com

In adhesive systems, Propane, 1,3-diisocyanato- can be part of a polyisocyanate composition used as a curing agent. google.com These adhesives are often supplied as two-component systems, where the isocyanate part is mixed with a polyol or polyamine resin just before application. google.com The choice of polyol (polyester or polyether) allows for the tailoring of adhesive properties like peel strength, shear strength, and flexibility to meet the demands of specific applications, such as flexible packaging laminates. wikipedia.org

Sealants and Encapsulation Technologies

Polyurethane-based sealants offer excellent flexibility, tear resistance, and durability, making them suitable for sealing joints in construction and automotive applications. rubber.or.krcovestro.com Propane, 1,3-diisocyanato- is listed as a potential diisocyanate for creating such sealant formulations. googleapis.com The principle of a polyurethane sealant is similar to that of adhesives and coatings, involving the reaction of a diisocyanate with a long-chain polyol to create a flexible, elastomeric material. rubber.or.kr The low glass transition temperature of the soft segment polyol ensures that the sealant remains flexible even at low temperatures. The formulation can be adjusted to control cure time, viscosity, and final mechanical properties.

Encapsulation technologies also utilize polyurethane systems to protect sensitive electronic components from moisture, shock, and vibration. The diisocyanate and polyol can be formulated to create a potting compound with specific dielectric properties, thermal conductivity, and hardness. The use of an aliphatic diisocyanate like Propane, 1,3-diisocyanato- would be advantageous where optical clarity or UV stability of the encapsulant is required.

Composite Materials and Interfacial Adhesion Enhancement

Fiber-Reinforced and Particulate Composites Utilizing Propane, 1,3-Diisocyanato- Based Matrices

In fiber-reinforced composites (FRCs), the primary role of the matrix is to transfer stress to the high-strength fibers. opendentistryjournal.com For this to occur effectively, the interfacial adhesion between the matrix and the fibers must be strong. scholaris.caopendentistryjournal.com A polyurethane matrix based on Propane, 1,3-diisocyanato- can provide toughness and flexibility to the composite. The chemical nature of the polyurethane can be tailored to improve wetting and bonding to specific fibers, such as glass or carbon. rsc.org The aspect ratio (length to diameter) of the fibers is also a critical factor; for effective reinforcement, the fiber length must be greater than a "critical fiber length" to allow for efficient stress transfer from the matrix. opendentistryjournal.comnih.gov

Similarly, in particulate composites, the matrix binds the filler particles (like ceramics or minerals) together. researchgate.netnasa.gov These composites are often designed to enhance properties like stiffness, compressive strength, or wear resistance. tku.edu.tw A polyurethane matrix can encapsulate the particulate fillers, and the strength of the composite is dependent on the particle loading and the interfacial adhesion. nih.gov Weak adhesion can lead to premature failure as the matrix debonds from the filler particles under stress. mdpi.com Therefore, surface treatment of fillers or the use of coupling agents is often necessary to promote strong interfacial bonding with the polyurethane matrix. mdpi.com

Table 3: Factors Influencing Mechanical Performance of Polyurethane-Matrix Composites

| Factor | Influence on Composite Properties |

| Matrix Properties | Determines the composite's toughness, environmental resistance, and processing characteristics. evonik.com |

| Reinforcement Type (Fiber/Particulate) | Dictates the primary mechanical properties like tensile strength, stiffness, and wear resistance. nih.govtku.edu.tw |

| Interfacial Adhesion | Critical for effective stress transfer from matrix to reinforcement; weak adhesion leads to poor performance. rsc.orgscholaris.camdpi.com |

| Reinforcement Volume Fraction | Generally, higher volume fractions lead to enhanced mechanical properties, up to a certain limit. nih.gov |

| Fiber Aspect Ratio & Orientation | Long, aligned fibers provide maximum reinforcement in the direction of alignment (anisotropy). nih.gov |

Nanocomposites: Integration of Nanomaterials into Isocyanate-Derived Systems

The integration of nanomaterials into polymer matrices to form polymer nanocomposites (PNCs) is a key area of research, offering the potential to significantly enhance material properties. scirp.orgwikipedia.org PNCs consist of a polymer or copolymer with nanoparticles or nanofillers dispersed throughout the matrix. wikipedia.org The transition from micro- to nano-sized particles leads to changes in physical and chemical properties, largely due to the increased surface area-to-volume ratio. wikipedia.org This increased ratio leads to greater interaction between the nanoparticles and the polymer matrix, resulting in improved strength, heat resistance, and other desirable characteristics. wikipedia.org

In the context of polymers derived from "Propane, 1,3-diisocyanato-", the incorporation of various nanofillers can lead to materials with tailored functionalities. The successful application of these nanocomposites depends on both the synthesis and the surface modification of the nanoparticles to enhance their inherent characteristics. scirp.org

Detailed Research Findings:

The properties of polymer nanocomposites are heavily influenced by the type of nanofiller used. For instance, the addition of nanoparticles like graphene, carbon nanotubes, and molybdenum disulfide to biodegradable polymer matrices has been shown to significantly improve the mechanical properties of the resulting composites, even at low concentrations. wikipedia.org While specific studies on "Propane, 1,3-diisocyanato-" based nanocomposites are emerging, the principles of PNC development provide a strong framework for predicting their potential.

Interactive Data Table: Properties of Polymer Nanocomposites

| Nanofiller Type | Polymer Matrix Example | Resulting Property Enhancement | Potential Application |

| Graphene | Poly(acrylonitrile) | Significant increase in glass transition temperature. nih.gov | High-performance composites |

| Carbon Nanotubes | Biodegradable Polymers | Improved compressive and flexural strength. wikipedia.org | Bone tissue engineering |

| Silver Nanoparticles | Poly(vinylpyrrolidone) | Antimicrobial activity | Medical devices, coatings |

| Silicon Nitride/Graphene Oxide | Polyethylene (B3416737) oxide/Carboxymethyl cellulose (B213188) | Reduced optical band gap, antibacterial properties. wu.ac.th | Biophysical applications |

The synthesis of polymer nanocomposites can be achieved through various methods, including solvent casting, which is noted for its simplicity and speed. researchgate.net The choice of synthesis technique plays a crucial role in achieving a uniform dispersion of nanoparticles within the polymer matrix, which is essential for realizing the desired property enhancements. scirp.org

Role of Diisocyanates in Substrate Adhesion and Bonding

Diisocyanates, including "Propane, 1,3-diisocyanato-", play a critical role in the formulation of adhesives and coatings, primarily due to the high reactivity of the isocyanate group (-NCO). This group readily reacts with compounds containing active hydrogen atoms, such as polyols, to form strong urethane (B1682113) linkages. essentialchemicalindustry.org This reaction is the foundation of polyurethane chemistry and is central to the performance of many adhesive and coating systems. essentialchemicalindustry.orgethernet.edu.et

The structure of the diisocyanate is a key factor in determining the properties of the final polymer and, consequently, its adhesive characteristics. Aliphatic diisocyanates like "Propane, 1,3-diisocyanato-" are known to impart flexibility and good weathering resistance to polyurethane coatings. mdpi.com

Detailed Research Findings:

Research into direct-to-metal polyurethane coating compositions has highlighted the importance of the isocyanate component in achieving robust adhesion and corrosion resistance. google.comepo.org In these systems, a film-forming polymer with active hydrogen groups (like an acrylic polyol) is cross-linked with a polyisocyanate. google.com The choice of diisocyanate influences the mechanical properties and durability of the resulting coating. mdpi.com For instance, aliphatic diisocyanates are preferred for applications requiring high resistance to light and heat. mdpi.com

Interactive Data Table: Influence of Diisocyanate Type on Adhesion Properties

| Diisocyanate Type | Reactant | Key Property Contribution | Common Application |

| Aliphatic (e.g., "Propane, 1,3-diisocyanato-") | Polyol | Flexibility, Weather Resistance. mdpi.com | Exterior Coatings, Adhesives |

| Aromatic (e.g., Toluene (B28343) diisocyanate) | Polyol | High Strength, Rigidity. mdpi.com | High-Performance Adhesives |

Smart Materials and Stimuli-Responsive Polymeric Systems

Smart materials, also known as responsive materials, are designed to react to external stimuli in a controlled and reversible manner, modifying their properties in response to changes in their environment. iberdrola.cominnodez.com These stimuli can be physical, chemical, or biological. researchgate.net Polymers derived from "Propane, 1,3-diisocyanato-" can be engineered to create such "smart" systems.

Stimuli-responsive polymers can undergo changes in their physical or chemical properties upon exposure to external triggers. rsc.org This capability makes them highly attractive for a wide range of applications, including drug delivery, biosensing, and smart coatings. rsc.orgnih.gov

Detailed Research Findings:

The responsiveness of these polymers is often achieved by incorporating specific functional groups into the polymer backbone or as side chains. These groups can respond to changes in pH, temperature, light, or the presence of specific enzymes. nih.govsigmaaldrich.com For example, pH-responsive polymers often contain ionizable weak acids or bases. sigmaaldrich.com Temperature-responsive polymers may exhibit a lower or upper critical solution temperature, leading to a phase change at a specific temperature. sigmaaldrich.com

While the direct use of "Propane, 1,3-diisocyanato-" in widely documented smart materials is still an area of active research, the versatility of isocyanate chemistry allows for the incorporation of stimuli-responsive moieties into the polymer structure. This can be achieved by reacting the diisocyanate with polyols or other co-monomers that possess the desired responsive characteristics.

Interactive Data Table: Examples of Stimuli-Responsive Polymer Systems

| Stimulus | Responsive Polymer Example | Mechanism of Action | Potential Application |

| pH | Poly(acrylic acid) | Protonation/deprotonation of acidic groups. sigmaaldrich.com | Targeted drug delivery to acidic tumor microenvironments. sigmaaldrich.com |

| Temperature | Poly(N-isopropylacrylamide) | Undergoes a phase transition at a critical solution temperature. sigmaaldrich.com | Thermo-responsive drug release systems. sigmaaldrich.com |

| Enzymes | Peptide-crosslinked polymers | Enzymatic cleavage of crosslinks. sigmaaldrich.com | Biocatalyst-triggered release systems. sigmaaldrich.com |

| Light | Azobenzene-containing polymers | Photoisomerization of azobenzene (B91143) units | Light-controlled actuators and switches |

Bio-derived and Biodegradable Polymeric Materials

The growing demand for sustainable materials has spurred research into bio-derived and biodegradable polymers. stahl.com Bio-based polymers are produced, at least in part, from renewable resources like plant waste. stahl.com Biodegradable polymers can be broken down by microorganisms into natural substances like carbon dioxide, methane, and water. stahl.com "Propane, 1,3-diisocyanato-" can be used in the synthesis of polyurethanes that are designed to be biodegradable.

The synthesis of bio-based polyurethanes often involves the use of polyols derived from natural sources, which are then reacted with diisocyanates. ethernet.edu.et The properties and biodegradability of the resulting polyurethane are influenced by the structures of both the polyol and the diisocyanate.

In the realm of advanced materials, particularly in tissue engineering, polymeric scaffolds serve as three-dimensional frameworks that support cell growth and tissue regeneration. nih.govutoronto.ca These scaffolds must be biocompatible, biodegradable, and possess appropriate mechanical properties and porosity. explorationpub.commdpi.com

Polymers based on "Propane, 1,3-diisocyanato-" can be used to create polyurethane scaffolds. The properties of these scaffolds can be tailored by carefully selecting the polyol co-reactant. For instance, using a flexible polyol will result in a more elastomeric scaffold, while a more rigid polyol will produce a stiffer structure. The interconnected porous structure of these scaffolds is crucial for allowing cell migration and nutrient transport. utoronto.ca

Detailed Research Findings:

The design of polymeric scaffolds often involves creating a balance between mechanical strength and degradation rate. The scaffold must maintain its structural integrity long enough for new tissue to form, after which it should degrade at a rate that matches tissue formation. explorationpub.com Synthetic polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) are commonly used for this purpose, and their properties can be further enhanced by creating composite scaffolds with other materials like hydroxyapatite. mdpi.com Polyurethanes offer a high degree of tunability in this regard, as their properties can be precisely controlled through the choice of diisocyanate and polyol. essentialchemicalindustry.org

The biodegradation of polymers is a complex process influenced by the polymer's chemical structure and the surrounding environment. For polyurethanes, the urethane linkages can be susceptible to hydrolysis, which is often the initial step in their degradation. The presence of ester or ether groups from the polyol component also plays a significant role in the degradation pathway.

The environmental fate of these polymers is a critical consideration. Ideally, they should degrade into non-toxic components that can be assimilated back into the ecosystem. The rate of degradation can be controlled by manipulating the polymer's chemistry. For example, incorporating more hydrolytically labile groups can accelerate degradation.

Additive Manufacturing and 3D Printing of Isocyanate-Based Polymers

Additive manufacturing (AM), or 3D printing, has emerged as a revolutionary technology for fabricating complex structures with high precision. accscience.comresearchgate.net This technology is increasingly being applied to polymers, enabling the creation of customized parts for a wide range of applications, including in the medical field. mdpi.com

Isocyanate-based polymers, particularly polyurethanes, are well-suited for several AM processes. Their versatile chemistry allows for the formulation of resins with properties tailored for specific printing techniques, such as vat photopolymerization and material extrusion. mdpi.commit.edu

Detailed Research Findings:

In vat photopolymerization techniques like stereolithography (SLA), a liquid photopolymer resin is selectively cured by light. mdpi.com Polyurethane-based resins can be formulated to have the appropriate viscosity and curing characteristics for this process. rsc.org For material extrusion methods like fused deposition modeling (FDM), thermoplastic polyurethanes can be used as the filament material. mit.edu

The development of new polymer formulations is crucial for advancing the capabilities of AM. accscience.com For isocyanate-based polymers, this involves designing materials that not only have the desired final properties but are also processable by the chosen 3D printing method. This includes considerations such as melt viscosity for FDM and photo-curing kinetics for SLA. mit.edursc.org

Interactive Data Table: 3D Printing of Isocyanate-Based Polymers

| 3D Printing Technique | Polymer Type | Key Considerations |

| Fused Deposition Modeling (FDM) | Thermoplastic Polyurethane (TPU) | Melt viscosity, filament buckling. mit.edu |

| Stereolithography (SLA) | Photocurable Polyurethane Resin | Viscosity, photo-curing kinetics. rsc.org |

| Selective Laser Sintering (SLS) | Powdered Thermoplastic Polyurethane | Powder flowability, sintering window |

| Direct Ink Writing (DIW) | Polyurethane-based inks | Shear-thinning behavior, viscosity recovery |

Advanced Characterization and Analytical Methodologies for Propane, 1,3 Diisocyanato and Its Polymer Systems

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopy provides real-time and detailed molecular-level information, crucial for understanding the polymerization of propane (B168953), 1,3-diisocyanato- and elucidating the structure of the resulting polyurethanes.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the real-time progress of polymerization reactions involving isocyanates. thermofisher.commt.com The primary advantage of this method is its ability to directly track the concentration of functional groups as the reaction proceeds. mt.com

The polymerization of propane, 1,3-diisocyanato- with a polyol to form polyurethane is followed by monitoring the disappearance of the characteristic isocyanate (–N=C=O) stretching band. This strong and sharp absorption peak appears in a unique spectral region, typically between 2250 and 2285 cm⁻¹, which is relatively free from other interfering absorptions. paint.orgspectroscopyonline.com The decrease in the intensity or area of this peak over time is directly proportional to the consumption of the isocyanate groups, allowing for the calculation of reaction conversion and the determination of kinetic parameters. paint.orgresearchgate.net

Simultaneously, the formation of the urethane (B1682113) linkage can be observed through the appearance and increase of bands associated with the N–H group (around 3300 cm⁻¹) and the urethane carbonyl (C=O) group (around 1700-1730 cm⁻¹). paint.orgmdpi.com This provides complementary information and confirms the progression of the urethane-forming reaction. paint.org

Key FTIR Bands for Monitoring Propane, 1,3-diisocyanato- Polymerization:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 | Decreases |

| Urethane N–H | Stretch | ~3300 | Increases |

| Urethane C=O | Stretch | ~1730 | Increases |

This interactive table summarizes the key infrared absorption bands used to monitor the reaction kinetics of propane, 1,3-diisocyanato-.

By collecting spectra at regular intervals, a kinetic profile of the reaction can be constructed. nih.gov This data is invaluable for optimizing reaction conditions such as temperature, catalyst concentration, and reactant stoichiometry to achieve desired conversion rates and polymer properties. For instance, studies on similar aliphatic diisocyanates have shown that reaction rates can be precisely measured, providing insights into the influence of catalysts and temperature on the curing process. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural characterization of both the propane, 1,3-diisocyanato- monomer and the resulting polyurethane. It provides detailed information on molecular structure, purity, and polymer architecture. process-nmr.comconductscience.com

Monomer Purity: Quantitative ¹H NMR (qNMR) can be used to determine the purity of the propane, 1,3-diisocyanato- monomer with high accuracy and precision. dtic.milrssl.com By integrating the signals corresponding to the protons of the propane backbone and comparing them to a certified internal standard, the absolute purity of the monomer can be calculated. researchgate.net This method is crucial for quality control, as impurities can significantly affect the polymerization process and the final properties of the polymer. ¹³C NMR provides complementary information, confirming the carbon skeleton and the presence of the isocyanate functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for Propane, 1,3-diisocyanato-:

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | –CH₂–NCO (C1, C3) | ~3.4 - 3.6 | Triplet |

| ¹H | –CH₂– (C2) | ~1.8 - 2.0 | Quintet |

| ¹³C | –N=C=O | ~122 | - |

| ¹³C | –CH₂–NCO (C1, C3) | ~44 | - |

This interactive table presents the anticipated NMR chemical shifts for propane, 1,3-diisocyanato-, which are vital for purity assessment and structural confirmation.

Polymer Architecture: Once polymerized, NMR is used to confirm the structure of the resulting polyurethane. ¹H and ¹³C NMR spectra can verify the successful formation of urethane linkages and provide information about the polymer's microstructure. wikimedia.orgmdpi.com For example, by analyzing the chemical shifts and integration of the peaks corresponding to the different methylene (B1212753) groups in the original diisocyanate and polyol units within the polymer chain, one can confirm the expected connectivity and structure. mdpi.comresearchgate.net In more complex systems, advanced NMR techniques can provide insights into sequence distribution in copolymers and the nature of end-groups. mdpi.com

Raman spectroscopy is a complementary vibrational technique to FTIR that offers distinct advantages for studying propane, 1,3-diisocyanato- and its polymerizations. edinst.com It relies on the change in polarizability of a bond during vibration, making it particularly sensitive to symmetric and non-polar bonds. uni-siegen.de

The symmetric stretching vibration of the –N=C=O group, which is often weak in the infrared spectrum, can be observed in the Raman spectrum. This provides an alternative method for monitoring the consumption of the isocyanate during the reaction. researchgate.net Raman spectroscopy is also highly effective for studying reactions in aqueous systems, as water is a very weak Raman scatterer, unlike its strong absorption in FTIR. edinst.com

Furthermore, Raman spectroscopy can be used for dynamic studies of the evolving polymer network. acs.org Changes in the Raman bands associated with the polymer backbone can provide information on conformational ordering, crystallinity, and phase separation within the polyurethane material as it cures. acs.orgthemedicinemaker.com This makes it a valuable tool for understanding the development of the material's final physical and mechanical properties. The technique can be used to create chemical maps of surfaces, revealing the spatial distribution of reactants and products during polymerization. kit.edu

Comparative Vibrational Modes for Isocyanate Analysis:

| Technique | Key Vibration | Advantage |

|---|---|---|

| FTIR | Asymmetric –N=C=O stretch | High intensity, well-established for kinetics |

| Raman | Symmetric –N=C=O stretch | Complementary data, low interference from water |

This interactive table compares the utility of FTIR and Raman spectroscopy for the analysis of isocyanate-containing systems.

Chromatographic Techniques for Molecular Weight Distribution and Purity

Chromatographic methods are essential for separating components from a mixture, making them ideal for assessing monomer purity and characterizing the size distribution of polymer chains.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. semanticscholar.org The technique separates polymer molecules based on their hydrodynamic volume in solution. dtic.mil Larger molecules elute from the chromatography column faster than smaller molecules.

For polyurethanes synthesized from propane, 1,3-diisocyanato-, GPC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). acs.orgutwente.nl These parameters are critical as they directly influence the mechanical properties of the final material, such as its strength, elasticity, and toughness. psu.edu